molecular formula C28H28OP2 B1598386 4-Diphenylphosphorylbutyl(diphenyl)phosphane CAS No. 85686-00-6

4-Diphenylphosphorylbutyl(diphenyl)phosphane

Cat. No. B1598386
CAS RN: 85686-00-6
M. Wt: 442.5 g/mol
InChI Key: OGJJWCHXAGSHLL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula indicates that 4-Diphenylphosphorylbutyl(diphenyl)phosphane contains 28 Carbon atoms , 28 Hydrogen atoms , 1 Oxygen atom , and 2 Phosphorous atoms . The structure consists of multiple bonds, aromatic rings, and a phosphane group.

Scientific Research Applications

Preparation and Functionalization

Phosphane-containing building blocks are synthesized for the labeling of biologically active molecules using traceless Staudinger ligation, demonstrating the versatility of phosphane derivatives in bioconjugation and molecular tagging (Mamat & Köckerling, 2014).

Polymer Chemistry

Phenylphosphonic acid functionalized poly[aryloxyphosphazenes] were synthesized, highlighting the role of phosphane derivatives in producing materials with potential applications in proton-conducting membranes for fuel cells (Allcock et al., 2002).

Supramolecular Chemistry

Diphenylalanine and its analogues form ordered assemblies with significant mechanical, optical, and semiconductive properties, utilized in energy storage, biosensing, and drug delivery (Pellach et al., 2016).

Mass Spectrometry Imaging

1,6-Diphenyl-1,3,5-hexatriene as a novel matrix for MALDI MS imaging of lipids in brain tissues showcases the application of phosphane derivatives in enhancing analytical techniques for biological samples (Ibrahim et al., 2017).

Luminescence and Catalysis

Rhenium(I) complexes with alkynylphosphane ligands, exhibiting intense luminescence, demonstrate the utility of phosphane derivatives in developing new luminophores and catalysts (Kondrasenko et al., 2015).

Inhibition Studies

Kinetic studies of aminoalkanol derivatives as inhibitors of acid phosphatase, highlighting the potential therapeutic applications of phosphane derivatives in treating diseases like cancer (Grodner et al., 2021).

properties

IUPAC Name

4-diphenylphosphorylbutyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28OP2/c29-31(27-19-9-3-10-20-27,28-21-11-4-12-22-28)24-14-13-23-30(25-15-5-1-6-16-25)26-17-7-2-8-18-26/h1-12,15-22H,13-14,23-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJJWCHXAGSHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28OP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402782
Record name [4-(Diphenylphosphanyl)butyl](oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Diphenylphosphorylbutyl(diphenyl)phosphane

CAS RN

85686-00-6
Record name [4-(Diphenylphosphanyl)butyl](oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of palladium acetate (10 mg; 4.45×10-2 mmol), dppb (4.00 g; 9.4 mmol), 1,2-dibromoethane (3.6 g; 19.15 mmol), and dichloromethane (10 mL) was stirred for 30 minutes. To this suspension, aqueous NaOH (20% by weight; 10 mL) was added and the mixture was vigorously stirred at room temperature for 3 days. Dichloromethane (30 mL) was added, the organic phase was filtered through a silica plug which was then washed with 80 mL of CH2Cl2 /AcOEt (5:3 by volume). The combined organic solutions were evaporated to dryness. The solid residue was dissolved in boiling CH2Cl2 (ca. 30 mL) and the solution was treated with ether (100 mL; portionwise) and left at room temperature for 2 hours. Well-shaped, colorless crystals were separated, washed with ether, and dried under vacuum. The yield was 3.33 g (80%). 1H NMR (CDCl3, 20° C.), δ: 1.5 (m, 2H, CH2); 1.7 (m, 2H, CH2); 2.0 (m, 2H, CH2); 2.2 (m, 2H, CH2); 7.2-7.8 (m, 20H, Ph). 31P NMR (CDCl3, 20° C.), δ: -15.5 (s, 1P, PPh2); 32.2 (s, 1P, P(O)Ph2).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Diphenylphosphorylbutyl(diphenyl)phosphane
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4-Diphenylphosphorylbutyl(diphenyl)phosphane
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4-Diphenylphosphorylbutyl(diphenyl)phosphane
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Reactant of Route 6
4-Diphenylphosphorylbutyl(diphenyl)phosphane

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